O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate
Overview
Description
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C14H25NO4S and its molecular weight is 303.42. The purity is usually 95%.
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Scientific Research Applications
N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Amines
- Application : N-tert-Butanesulfinyl aldimines and ketimines are used for the asymmetric synthesis of amines. This method efficiently synthesizes a variety of enantioenriched amines, including alpha-branched amines, alpha, and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).
O-tert-Butyltyrosine as an NMR Tag
- Application : O-tert-Butyltyrosine, an unnatural amino acid, is used as an NMR tag in protein research. Its tert-butyl group presents an easily detectable NMR signal, allowing for the observation and assignment of resonances in large molecular systems and the measurement of submicromolar ligand binding affinities (Chen et al., 2015).
Microbial Degradation of Fuel Oxygenates
- Application : Methyl tert-butyl ether (MTBE) and related compounds are used as gasoline additives to enhance octane index and combustion efficiency. Their environmental fate and microbial degradation, especially under aerobic conditions, have been a significant area of research (Fayolle, Vandecasteele, & Monot, 2001).
Synthesis of Protected 1,2-Amino Alcohols
- Application : tert-Butanesulfinyl aldimines and ketimines are precursors in synthesizing protected 1,2-amino alcohols. This method achieves high yields and diastereoselectivities (Tang, Volkman, & Ellman, 2001).
Study of Core-Level Binding Energy Shifts
- Application : Understanding the shifts in core-level binding energies in compounds like tert-butyl alcohols provides insights into their proton affinity and Lewis basicity, which is crucial in various chemical reactions (Martin & Shirley, 1974).
Solubility of Fuel Oxygenates in Water
- Application : The solubility of methyl tert-butyl ether (MTBE) and other fuel oxygenates in water is a key factor in assessing the environmental impact and transport of these pollutants (Gonzalez-Olmos & Iglesias, 2008).
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride in Fluorination
- Application : This compound is used as a fluorinating agent, with applications in drug discovery due to its stability and reactivity. It shows promise in converting various functional groups to fluorinated analogs, which is crucial in pharmaceutical research (Umemoto, Singh, Xu, & Saito, 2010).
One-Pot Asymmetric Synthesis of tert-Butanesulfinyl-Protected Amines
- Application : A one-pot method for synthesizing tert-butanesulfinyl-protected amines from ketones. This method is significant for developing efficient synthetic pathways in organic chemistry (Borg, Cogan, & Ellman, 1999).
Determination of Methyl tert-Butyl Ether and Degradation Products in Water
- Application : An analytical method for detecting fuel oxygenates like methyl tert-butyl ether and their degradation products in water, which is essential for monitoring environmental pollution (Church et al., 1997).
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4S/c1-6-18-11(16)14(20-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKTXXUBMJMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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